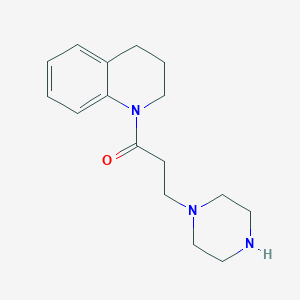
3-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the reaction of piperazine with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction can be carried out using a variety of reagents and solvents, such as acetic acid, acetyl chloride, and dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost, and desired product quality. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and selectivity of various receptors and enzymes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other bioactive compounds suggests that it may exhibit pharmacological properties, such as anti-inflammatory, analgesic, or antiviral activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it may bind to G-protein-coupled receptors (GPCRs) or inhibit certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Piperazine derivatives
Tetrahydroquinoline derivatives
Other piperazinyl-substituted compounds
Uniqueness: 3-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific structural features, which include the combination of a piperazine ring and a tetrahydroquinoline moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(7-11-18-12-8-17-9-13-18)19-10-3-5-14-4-1-2-6-15(14)19/h1-2,4,6,17H,3,5,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLGITWXSKUZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B7842200.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)
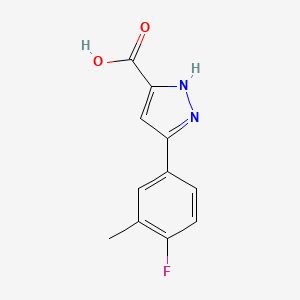
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
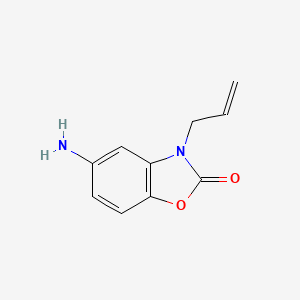
![2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid](/img/structure/B7842270.png)
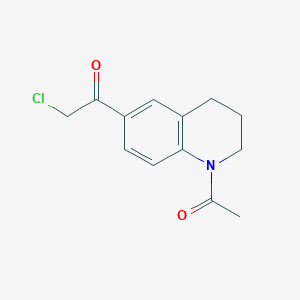

![5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842294.png)
![5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842298.png)
![(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B7842304.png)
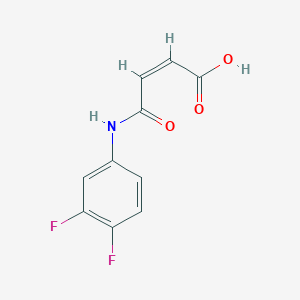
![6-Chloro-8-methyl-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7842309.png)
